2,4-Dibromo-7-fluoro-1H-benzimidazole
Übersicht
Beschreibung
2,4-Dibromo-7-fluoro-1H-benzimidazole is a chemical compound with the molecular formula C7H3Br2FN2. It is used in various pharmaceutical testing .
Synthesis Analysis
The synthesis of substituted imidazoles, such as 2,4-Dibromo-7-fluoro-1H-benzimidazole, has seen recent advances. These heterocycles are key components to functional molecules that are used in a variety of everyday applications .Molecular Structure Analysis
The molecular structure of 2,4-Dibromo-7-fluoro-1H-benzimidazole consists of a benzimidazole core, which is a fused benzene and imidazole ring. It has two bromine atoms and one fluorine atom attached to the benzimidazole core .Chemical Reactions Analysis
Benzimidazole derivatives, including 2,4-Dibromo-7-fluoro-1H-benzimidazole, are key components to functional molecules that are used in a variety of everyday applications . They have been synthesized and screened for various biological activities .Physical And Chemical Properties Analysis
2,4-Dibromo-7-fluoro-1H-benzimidazole has a molecular weight of 293.92 g/mol. More detailed physical and chemical properties may require specific experimental measurements.Wissenschaftliche Forschungsanwendungen
Synthesis and Antitumor Evaluation
Benzimidazole derivatives, including those related to 2,4-dibromo-7-fluoro-1H-benzimidazole, have been synthesized and evaluated for antitumor activities. These compounds show significant antiproliferative activity on various tumor cell lines, with some demonstrating special selectivity toward HeLa cells. Their interaction with ct-DNA suggests that their antitumor activity may be partially due to DNA-binding, highlighting their potential in cancer research (Hranjec et al., 2010).
Tubulin-targeting Agents and Anthelmintic Activity
Benzimidazole derivatives have been studied for their ability to inhibit tubulin polymerization, which is a mechanism similar to other known benzimidazole anthelmintics. These compounds have demonstrated significant anthelmintic activity against Trichinella spiralis, suggesting their potential application in treating parasitic infections without major neurotoxic effects (Anichina et al., 2021).
Novel Antiseptics for Gastrointestinal Pathogens
New fluoro-benzimidazole derivatives have been developed with a focus on discovering novel intestinal antiseptic drug candidates. Some of these compounds have shown high inhibitory activity against gastrointestinal pathogens like Escherichia coli and Salmonella typhimurium, making them promising candidates for treating infections in the gastrointestinal tract (Ulviye Acar Çevik et al., 2017).
DNA Binding Properties and Antiproliferative Effects
The synthesis of novel benzimidazole and benzothiazole derivatives has revealed compounds with strong antiproliferative and DNA-binding properties. These compounds have shown selective activity against cancer cell lines such as HeLa, with some exhibiting the ability to intercalate into double-stranded DNA, suggesting a mode of action that could be utilized in cancer therapy (Cindrić et al., 2017).
Antiprotozoal Activities
Benzimidazoles, including derivatives of 2,4-dibromo-7-fluoro-1H-benzimidazole, have shown activity against protozoan parasites like Trichomonas vaginalis and Giardia lamblia. This expands the potential application of benzimidazole derivatives beyond their traditional use as anthelmintic and antifungal agents, potentially offering new avenues for treating protozoan infections (Katiyar et al., 1994).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2,7-dibromo-4-fluoro-1H-benzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2FN2/c8-3-1-2-4(10)6-5(3)11-7(9)12-6/h1-2H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQQWDXJTGGMITK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1F)N=C(N2)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dibromo-7-fluoro-1H-benzimidazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.